Hydroxydihydrosterigmatocystin
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Overview
Description
5, 15-Dihydroxy-11-methoxy-6, 8, 20-trioxapentacyclo[10. 8. 0. 0², ⁹. 0³, ⁷. 0¹⁴, ¹⁹]icosa-1(12), 2(9), 10, 14, 16, 18-hexaen-13-one, also known as 17-hydroxy-16, 17-dihydrosterigmatocystin or 17-DHST, belongs to the class of organic compounds known as sterigmatocystins. These are a group of closely related fungal metabolites chemically characterized by a xanthone moiety fused to a dihydrodifurano or a tetrahydrodifurano moiety. The chemical difference among the various sterigmagocystins are the presence or absence of unsaturation at positions 2 and 3 of the difurano ring system, the substitution pattern on positions 6, 7, and 10 of the xanthone system and/or the substituent on position 3 of the difurano system. They are produced by Aspergilus spp. and Bipolaris spp. 5, 15-Dihydroxy-11-methoxy-6, 8, 20-trioxapentacyclo[10. 8. 0. 0², ⁹. 0³, ⁷. 0¹⁴, ¹⁹]icosa-1(12), 2(9), 10, 14, 16, 18-hexaen-13-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
1. Enzymatic Function and Regulation in Steroid Hormone Activation
Hydroxysteroid dehydrogenases, including hydroxydihydrosterigmatocystin derivatives, play a crucial role in the activation of steroid hormones. These enzymes catalyze the oxidoreduction of hydroxyl and oxo-functions in steroid hormones, significantly impacting the pre-receptor control mechanism for nuclear receptor ligands of androgen, estrogen, and glucocorticoid classes. The reversible reaction is a key factor in modulating the receptor ligands and their inactive metabolites, influencing cell-specific adaptation and regulation of steroid hormone levels (Wu, Lukacik, Kavanagh, & Oppermann, 2007).
2. Pharmacophore Models in Drug Discovery
Hydroxysteroid dehydrogenases, including compounds like hydroxydihydrosterigmatocystin, are targeted in pharmacophore-based virtual screening, significantly contributing to drug discovery. These enzymes are associated with pathological conditions, and modulation of their activity may offer therapeutic strategies. Pharmacophore modeling and virtual screening involving hydroxysteroid dehydrogenases are crucial in identifying compound-target interactions and investigating potentially harmful effects, thereby aiding in the development of new drugs (Kaserer, Beck, Akram, Odermatt, & Schuster, 2015).
3. Role in Steroid Hormone Biosynthesis
Hydroxysteroid dehydrogenases, such as those derived from hydroxydihydrosterigmatocystin, are involved in the biosynthesis of active steroid hormones. These enzymes are responsible for the conversion of steroid precursors into active forms, playing a significant role in the formation of various steroid hormones. They exhibit distinct expression patterns, tissue-specificity, and regulatory mechanisms, underpinning their importance in hormonal regulation and potential therapeutic targets (Simard, 2005).
4. Potential Therapeutic Target in Metabolic Diseases
The modulation of hydroxysteroid dehydrogenase activity, as seen in compounds like hydroxydihydrosterigmatocystin, is explored for potential therapeutic applications in metabolic diseases. The regulation of these enzymes could influence the local concentration of active glucocorticoids, thereby contributing to the management of conditions such as type 2 diabetes and metabolic syndrome (Tomlinson, Walker, Bujalska, Draper, Lavery, Cooper, Hewison, & Stewart, 2004).
5. Inhibitor Design and Evaluation in Human Health
Research on hydroxysteroid dehydrogenases, including hydroxydihydrosterigmatocystin-related compounds, focuses on inhibitor design and evaluation. These inhibitors target specific enzymes for the treatment of various diseases, including metabolic syndrome, obesity, inflammation, and hormone-dependent malignancies. The development of isoform-specific inhibitors based on the fundamental understanding of these enzymes is a key area of research (Penning, 2011).
properties
CAS RN |
63324-97-0 |
---|---|
Product Name |
Hydroxydihydrosterigmatocystin |
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one |
InChI |
InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3 |
InChI Key |
WRUJLZVXYZPNCL-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
Canonical SMILES |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
Other CAS RN |
109278-36-6 |
synonyms |
17-DHST 17-hydroxy-16,17-dihydrosterigmatocystin hydroxydihydrosterigmatocystin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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